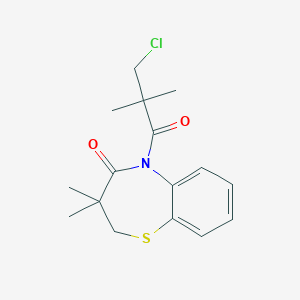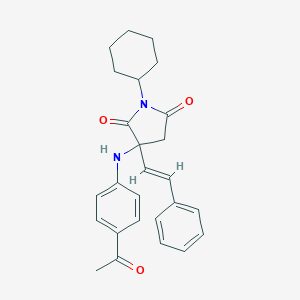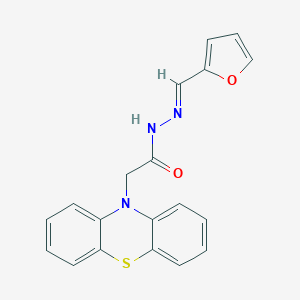
5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that belongs to the class of benzothiazepines. It has been studied for its potential use in scientific research due to its unique properties and effects.
作用机制
The mechanism of action of 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. It has also been shown to have anticonvulsant and analgesic properties, which may be due to its ability to modulate the activity of neurotransmitters.
实验室实验的优点和局限性
One advantage of using 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one in lab experiments is its unique properties and effects. It has been shown to have anti-inflammatory, anticonvulsant, and analgesic properties, which make it a useful tool for studying these processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in treating neurological disorders. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular function. Additionally, future research could focus on developing new synthesis methods for this compound to improve its yield and purity.
合成方法
The synthesis of 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves a multi-step process. The starting material is 2-aminothiophenol, which is reacted with 3-chloro-2,2-dimethylpropanoyl chloride to form the corresponding amide. This amide is then cyclized with 2,3-dimethylbutyric anhydride to give the final product. The yield of this synthesis method is approximately 60%.
科学研究应用
5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anticonvulsant, and analgesic properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C16H20ClNO2S |
|---|---|
分子量 |
325.9 g/mol |
IUPAC 名称 |
5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C16H20ClNO2S/c1-15(2,9-17)13(19)18-11-7-5-6-8-12(11)21-10-16(3,4)14(18)20/h5-8H,9-10H2,1-4H3 |
InChI 键 |
OALMRERZYUCMBF-UHFFFAOYSA-N |
SMILES |
CC1(CSC2=CC=CC=C2N(C1=O)C(=O)C(C)(C)CCl)C |
规范 SMILES |
CC1(CSC2=CC=CC=C2N(C1=O)C(=O)C(C)(C)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)

![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)

![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)